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molecular formula C10H10N2O B8452800 7-Amino-4-vinylisoindolinone

7-Amino-4-vinylisoindolinone

Cat. No. B8452800
M. Wt: 174.20 g/mol
InChI Key: HYKXOWPLVLACPH-UHFFFAOYSA-N
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Patent
US07745641B2

Procedure details

In a similar manner to Step 1 of Example 10, 7-amino-4-bromoisoindolinone (300 mg, 1.32 mmol) was dissolved in THF (12 mL), and the solution was treated with vinyltributyltin (1.16 mL, 3.96 mmol) and bis(o-toluoylphosphine)dichloropalladium (166 mg, 0.211 mmol), followed by purification by slurry using hexane and chloroform to obtain 7-amino-4-vinylisoindolinone (155 mg, yield 68%).
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
1.16 mL
Type
reactant
Reaction Step Two
[Compound]
Name
bis(o-toluoylphosphine)dichloropalladium
Quantity
166 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5](Br)=[C:6]2[C:10]=1[C:9](=[O:11])[NH:8][CH2:7]2.[CH:13]([Sn](CCCC)(CCCC)CCCC)=[CH2:14]>C1COCC1>[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([CH:13]=[CH2:14])=[C:6]2[C:10]=1[C:9](=[O:11])[NH:8][CH2:7]2

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
NC=1C=CC(=C2CNC(C12)=O)Br
Name
Quantity
12 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.16 mL
Type
reactant
Smiles
C(=C)[Sn](CCCC)(CCCC)CCCC
Name
bis(o-toluoylphosphine)dichloropalladium
Quantity
166 mg
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by purification by slurry

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC(=C2CNC(C12)=O)C=C
Measurements
Type Value Analysis
AMOUNT: MASS 155 mg
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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